3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid

Description

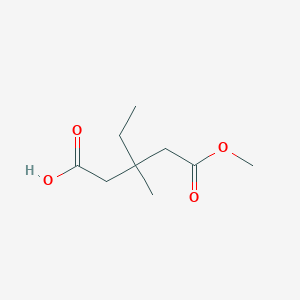

3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid (CAS: 5338-98-7) is a branched-chain keto acid derivative with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol. It is characterized by a pentanoic acid backbone substituted with ethyl and methyl groups at the 3-position, a methoxy group at the 5-position, and a ketone group at the 5-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Synonyms:

- NSC 3448

- SCHEMBL9130674

- Pentanedioic acid, 3-ethyl-3-methyl-, 1-methyl ester

Commercial availability is noted through suppliers like LEAP CHEM CO., LTD., which lists it under building blocks and intermediates, indicating its role in multicomponent reactions or as a precursor for heterocyclic compounds .

Properties

IUPAC Name |

3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-9(2,5-7(10)11)6-8(12)13-3/h4-6H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZVITRUKTWADX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC(=O)O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277665 | |

| Record name | 3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5338-98-7 | |

| Record name | NSC3448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step organic transformations starting from simpler pentanoic acid derivatives or related keto acids. Key steps include:

- Introduction of alkyl substituents (ethyl and methyl) at the 3-position.

- Installation of a methoxy group at the 5-position.

- Formation of the keto group at the 5-position.

- Control of stereochemistry when applicable.

Esterification and Functional Group Interconversion

In some synthetic schemes, the compound or its derivatives are prepared via esterification of pentanedioic acid derivatives, followed by selective functionalization:

- Esterification of pentanedioic acid derivatives to form methyl esters.

- Use of methylation agents to introduce methoxy groups.

- Oxidation reactions to install keto functionalities.

Amide Formation and Derivatization (Related Methodology)

A related preparation method involves converting the acid or ester to an amide intermediate using thionyl chloride activation followed by reaction with amines such as (S)-1-phenylethylamine. This method is used for preparing amide-functionalized derivatives of the compound:

Olefination and Functionalization of Pentanoic Acid Derivatives

Olefination reactions have been used to modify pentanoic acid derivatives, which could be adapted for the synthesis of 3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid:

- Use of methyltriphenylphosphonium bromide and potassium tert-butoxide in dry tetrahydrofuran for olefination.

- Subsequent acidification and extraction to isolate modified pentanoic acids.

Detailed Preparation Table

Practical Notes on Preparation

- Solvent Selection: Dry toluene, tetrahydrofuran, and methanol are commonly used solvents.

- Temperature Control: Many steps require low temperatures (0 °C to room temp) to control reaction rates and selectivity.

- Purification: Extraction with aqueous acid/base, drying over sodium sulfate, and chromatographic purification are standard.

- Stereochemistry: When chiral amines are used, diastereomeric mixtures can form and require chiral HPLC for separation.

- Co-solvent Use: For formulation and solubility improvement, DMSO, PEG300, Tween 80, and corn oil are used in sequence to ensure clarity and stability.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or ethers.

Scientific Research Applications

3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid, differing in substituents, functional groups, or backbone modifications:

Physicochemical Properties and Reactivity

- Steric Effects: The presence of both ethyl and methyl groups at the 3-position in the target compound introduces greater steric hindrance compared to 5-methoxy-3,3-dimethyl-5-oxopentanoic acid (two methyl groups). This may reduce nucleophilic attack at the β-keto position but enhance stability in acidic conditions .

- Solubility: The free carboxylic acid group in 3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid confers higher water solubility compared to its methyl ester analog (CAS 62462-05-9), which is more lipophilic and volatile .

- Synthetic Utility: The target compound’s methoxy and ethyl groups make it a versatile intermediate for synthesizing heterocycles, whereas 3-oxopentanoic acid (simpler structure) is often used in straightforward condensation reactions .

Comparative Stability and Reactivity

- Ester vs. Acid: Methyl 5-methoxy-3-oxopentanoate (CAS 62462-05-9) is more reactive in nucleophilic acyl substitution due to the ester group, whereas the free acid form (target compound) is better suited for salt formation or coupling reactions .

- Thermal Stability: Branched-chain derivatives like the target compound likely exhibit higher thermal stability compared to linear analogs (e.g., 3-oxopentanoic acid) due to reduced strain .

Biological Activity

3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid (C9H16O4), also known by its CAS number 5338-98-7, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound features a methoxy and ketone functional group, which contribute to its unique reactivity and solubility profile. It is characterized by:

- Molecular Formula : C9H16O4

- Molecular Weight : Approximately 188.23 g/mol

- Physical State : Colorless to light yellow liquid

- Solubility : Soluble in organic solvents

- Density : About 1.1 g/cm³

- Flash Point : Approximately 108.4 °C

Research indicates that the biological activity of 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid may be influenced by its structural characteristics:

- Chirality : The presence of chiral centers can significantly affect the compound's interaction with biological systems, potentially altering its pharmacological profiles.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating potential applications in agriculture and medicine.

- Antioxidant Properties : Compounds with ketone groups are often studied for their ability to scavenge free radicals, which could provide protective effects against oxidative stress .

- Anticancer Potential : Some derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, suggesting that 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid may exhibit similar properties .

Case Studies and Experimental Data

A review of existing literature reveals several key findings regarding the biological activity of related compounds:

These studies highlight the potential for 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid to be explored further for therapeutic uses.

Synthesis and Derivatives

The synthesis of 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid can be achieved through several methods, including:

- Condensation Reactions : Utilizing various reagents to form the desired compound efficiently.

- Functional Group Modifications : Altering the methoxy or ethyl groups can lead to derivatives with distinct biological activities.

Q & A

Q. What are the common synthetic routes for 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step strategies:

Esterification : Reacting precursor acids (e.g., mevalonic acid derivatives) with alcohols under acidic catalysis to form esters. For example, ethylene glycol and p-toluenesulfonic acid in refluxing benzene .

Alkylation/Substitution : Introducing ethyl and methyl groups via alkyl halides or Grignard reagents under controlled conditions to avoid side reactions.

Oxidation/Functionalization : Selective oxidation of intermediates using agents like PCC (pyridinium chlorochromate) to introduce the oxo group.

Table: Example Synthesis Pathways from Related Compounds

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Esterification | Ethylene glycol, p-toluenesulfonic acid | |

| Phosphorylation | Phosphoric acid derivatives | |

| Carboxylic Acid Formation | Hydrolysis of esters under basic conditions |

Q. How is the structural elucidation of this compound performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., ethyl, methoxy, methyl groups) and confirm stereochemistry.

- Infrared Spectroscopy (IR) : Detects functional groups (C=O at ~1700 cm, O-CH at ~2850 cm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography (if applicable): Resolves 3D conformation and bond angles.

Advanced Research Questions

Q. How can researchers optimize reaction yields for 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to determine rate-limiting steps .

- Purification Techniques : Use column chromatography (silica gel, gradient elution) or recrystallization to isolate high-purity product.

- Troubleshooting : Address low yields by analyzing side products (e.g., over-oxidation byproducts) with LC-MS .

Q. What strategies resolve contradictions in reported biological activities of structurally similar 5-oxopentanoic acid derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies under identical conditions (e.g., enzyme concentration, pH) to validate results.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. ethoxy groups) and test activity changes .

- Computational Modeling : Use DFT (Density Functional Theory) to predict binding affinities and compare with experimental data .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, DSSTox) to identify trends .

Q. How does 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid interact with metabolic pathways?

- Methodological Answer :

- Isotopic Labeling : Incorporate C or C isotopes to trace metabolic incorporation into fatty acid or ketone pathways .

- Enzyme Inhibition Assays : Test inhibitory effects on enzymes like HMG-CoA reductase using spectrophotometric methods .

- Cell-Based Studies : Use knockout cell lines (e.g., CRISPR-modified) to assess pathway dependencies .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data for 5-oxopentanoic acid derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with published spectra in databases (e.g., PubChem, DSSTox) .

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl) in NMR interpretations.

- Dynamic Equilibria : Investigate tautomerism or keto-enol interconversion using variable-temperature NMR .

Applications in Research

Q. What are the applications of this compound in drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.